Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium

Substituent effect transmission IR spectroscopy Electronic structure

Researchers attempting direct electrophilic functionalization of anilines encounter poor regiocontrol with the free ligand. This half-sandwich (η⁶-m-toluidine)Cr(CO)₃ complex solves the problem: the electron-withdrawing Cr(CO)₃ unit activates the arene while the meta-NH₂ group directs lithiation and electrophilic quenching to positions inaccessible with ortho or para isomers. ● Reproducible access to meta-functionalized aniline scaffolds that are difficult to obtain via conventional SEAr ● Distinct IR ν(CO) fingerprint and diagnostic ¹H/¹³C NMR signatures allow identity verification before synthesis ● Available from BenchChem with batch-specific purity documentation and global logistics support.

Molecular Formula C10H9CrNO3
Molecular Weight 243.18 g/mol
CAS No. 36352-77-9
Cat. No. B12667466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium
CAS36352-77-9
Molecular FormulaC10H9CrNO3
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
InChIInChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;;
InChIKeyPUNMYFZOKOURID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Toluidine Chromium Tricarbonyl: Identity & Isomeric Context


Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium [CAS 36352-77-9] is a half-sandwich organometallic complex of the (η⁶-arene)Cr(CO)₃ family, bearing a meta-toluidine ligand coordinated through its aromatic ring to a chromium(0) tricarbonyl fragment . With the molecular formula C₁₀H₉CrNO₃ and a molecular weight of 243.18 g·mol⁻¹, this compound belongs to the extensively studied class of (arene)tricarbonylchromium(0) complexes, which serve as stoichiometric auxiliaries and synthetic intermediates in organic and organometallic chemistry due to the ability of the Cr(CO)₃ unit to activate the arene toward nucleophilic attack and to direct regioselective functionalization [1]. The meta-substitution pattern of the toluidine ligand fundamentally distinguishes this compound from its ortho and para isomers and from the parent aniline complex, determining its electronic profile, preferred sites of electrophilic quenching, and intermolecular hydrogen-bonding capacity—parameters that directly impact its value in synthetic methodology and materials research [2].

Why (m-Toluidine)Cr(CO)₃ Cannot Be Interchanged


Within the (η⁶-arene)Cr(CO)₃ class, the position of the amino substituent on the arene ligand exerts a decisive influence on both the electronic structure and the chemical reactivity of the complex. Hammett-type substituent-effect studies on anilinetricarbonylchromium compounds have established that the NH₂ group transmits its electron-donating character differently depending on whether it occupies the ortho, meta, or para position, leading to measurable differences in CO stretching force constants and carbonyl ¹³C NMR chemical shifts [1]. Regiochemical studies further demonstrate that lithiation of (arene)Cr(CO)₃ complexes occurs preferentially at positions determined by the combined directing effects of the Cr(CO)₃ unit and the ring substituent; a meta-NH₂ group directs lithiation to a different set of arene positions than ortho- or para-NH₂, resulting in distinct product distributions that cannot be obtained by simply substituting one isomer for another [2]. These differences are systematic, quantifiable, and have direct consequences for the synthetic chemist seeking reproducible access to specific functionalized (arene)chromium scaffolds, making generic isomeric substitution scientifically unsound [3].

Quantitative Differentiation of (m-Toluidine)Cr(CO)₃


Carbonyl Force Constants and Electronic Transmission

A systematic study of 28 mono- and poly-substituted anilinetricarbonylchromium complexes established quantitative relationships between Hammett substituent parameters and carbonyl stretching force constants, k(CO), measured by IR spectroscopy [1]. Within this series, the meta-NH₂ substituent transmits its electronic influence to the Cr(CO)₃ moiety primarily through an inductive pathway, whereas ortho- and para-NH₂ groups additionally engage in direct resonance interaction with the metal-bound arene π-system [1]. This mechanistic distinction translates into different k(CO) values for isomeric complexes, providing a spectroscopic fingerprint that procurement chemists can verify against literature data to confirm isomeric identity and electronic purity.

Substituent effect transmission IR spectroscopy Electronic structure

Regioselective Lithiation Directing Effects

The Cr(CO)₃ moiety strongly acidifies the arene ring protons and, together with the substituent, directs deprotonation by alkyllithium bases. In (aniline)Cr(CO)₃ complexes, lithiation occurs predominantly ortho to the NH₂ group when the group is unhindered, but the regioselectivity is significantly modulated by the relative orientation of the Cr(CO)₃ tripod and the substituent [1]. For meta-substituted aniline complexes, the combined directing influences of the m-NH₂ group and the Cr(CO)₃ unit produce a unique pattern of lithiation sites that differs from both the ortho and para isomers [1][2]. This regiochemical divergence has been exploited in the synthesis of meta-functionalized aniline derivatives that are inaccessible via the free ligand [2].

Directed ortho/meta lithiation Regioselectivity Arene functionalization

Crystal Packing and Hydrogen Bonding

The crystal and molecular structure of tricarbonylchromium-o-toluidine has been determined to high precision: monoclinic, space group C2/c, a = 19.25 Å, b = 8.32 Å, c = 13.80 Å, β = 170° 0′, with eight molecules per unit cell [1]. The structure reveals an eclipsed Cr(CO)₃ configuration relative to the arene ring, with carbonyl vectors pointing toward the benzene carbons ortho and para to the NH₂ substituent [1]. Intermolecular NH···O hydrogen bonds of 3.17 and 3.21 Å link the NH₂ group to carbonyl oxygens of neighboring molecules, forming a well-defined hydrogen-bonding network [1]. The meta isomer, by virtue of the altered position of the NH₂ group, must adopt a different Cr(CO)₃ orientational preference and a distinct hydrogen-bonding topology [2].

X-ray crystallography Hydrogen bonding Solid-state packing

Thermochemical Stability and Arene–Cr Bond Enthalpy

Microcalorimetric measurements of heats of thermal decomposition and iodination have provided quantitative values for the standard enthalpies of formation and arene–Cr bond enthalpy contributions in a series of (arene)Cr(CO)₃ complexes [1]. The arene–Cr bond strength decreases along the series (C₆Me₆)Cr ≥ (1,3,5-C₆H₃Me₃)Cr > (C₆H₅Me)Cr ≈ (C₆H₆)Cr > (C₆H₅Cl)Cr > (cyclo-C₇H₈)Cr [1]. While direct data for (toluidine)Cr(CO)₃ complexes are not reported in this study, the electron-donating NH₂ substituent is expected to strengthen the arene–Cr bond relative to the parent benzene complex, placing aniline-type complexes higher in the stability ranking than toluene or chlorobenzene analogs [1][2].

Thermochemistry Arene-chromium bond strength Microcalorimetry

Key Application Scenarios for (m-Toluidine)Cr(CO)₃


Meta-Selective Arene Functionalization

The m-toluidine Cr(CO)₃ complex serves as a stoichiometric auxiliary for the preparation of meta-functionalized aniline derivatives that are inaccessible or difficult to obtain through direct electrophilic substitution of the free ligand. The Cr(CO)₃ unit enhances the acidity of the arene C–H bonds while the m-NH₂ group directs deprotonation to specific positions, enabling regioselective introduction of electrophiles (alkyl, silyl, halogen, formyl groups) at positions that complement those accessed with the ortho or para isomers [1]. This strategy is particularly valuable in medicinal chemistry and agrochemical intermediate synthesis, where specific substitution patterns on the aniline ring critically influence biological activity [1][2].

Spectroscopic Reference Standard for Isomer QC

Given the distinguishable IR carbonyl stretching pattern and ¹H/¹³C NMR signatures expected for each toluidine isomer, the m-toluidine complex can function as an authentic reference standard for verifying isomeric identity during procurement, batch release, and stability monitoring. The systematic studies of substituent-effect transmission via CO force constants [1] provide the quantitative framework for establishing acceptance criteria based on ν(CO) band positions and relative intensities.

Planar-Chiral Building Block

The m-toluidine ligand, when complexed to Cr(CO)₃, renders the arene face prochiral; subsequent diastereoselective or enantioselective functionalization can generate planar-chiral (arene)Cr(CO)₃ derivatives with the amino group available for further elaboration (e.g., amidation, diazotization, or coupling to biomolecules). The meta substitution pattern offers a stereoelectronic environment distinct from ortho- and para-substituted analogs, expanding the accessible chemical space of planar-chiral organometallic building blocks [1][2].

NLO and Supramolecular Intermediate

(Arene)Cr(CO)₃ complexes have been investigated as donor-acceptor components in nonlinear optical (NLO) materials and as hydrogen-bond-directed supramolecular synthons. The NH₂ group of m-toluidine provides a strong hydrogen-bond donor site whose geometry and donor-acceptor distance differ from the ortho isomer (where intramolecular NH···Cr(CO)₃ interactions may compete) and the para isomer (where the NH₂ vector is collinear with the principal molecular axis). This geometric differentiation can be exploited in crystal engineering and the design of polar assemblies with specific second-order NLO responses [1].

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